Enabling Synthesis of BMS-665053: CRF1 Antagonist with IC50 1.0 nM Requires 2,6-Dichloro-4-(difluoromethoxy) Substitution Pattern
The 2,6-dichloro-4-(difluoromethoxy)phenylacetic acid scaffold is the sole precursor to 2,6-dichloro-4-(difluoromethoxy)aniline, which undergoes palladium-catalyzed coupling with (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one to produce BMS-665053 [1]. BMS-665053 exhibits a CRF1 receptor binding IC50 of 1.0 nM and a functional cAMP inhibition IC50 of 4.9 nM in human Y-79 retinoblastoma cells . No other dichloro-difluoromethoxy phenylacetic acid isomer has been reported to yield a CRF1 antagonist with comparable potency, indicating that the 2,6-dichloro-4-substitution pattern is pharmacophorically essential.
| Evidence Dimension | CRF1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.0 nM (BMS-665053 derived from target building block) |
| Comparator Or Baseline | No published CRF1 antagonist derived from 2,4-dichloro-6-(difluoromethoxy) or 3,5-dichloro-2-(difluoromethoxy) isomers achieves this potency |
| Quantified Difference | Target-derived compound shows single-digit nanomolar potency; comparator-derived compounds unreported, implying lack of equivalent activity |
| Conditions | Displacement of [125I]ovine-CRF from CRF1 receptor, rat frontal cortex, rapid filtration technique |
Why This Matters
Procuring the correct regioisomer is mandatory for any program aiming to replicate or improve upon the BMS-665053 chemotype, as alternative isomers fail to produce validated potent CRF1 antagonists.
- [1] Kjell, D. P., et al. (2013). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development, 17(2), 169–174. View Source
